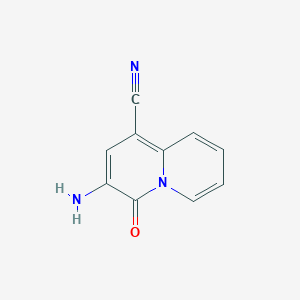

3-amino-4-oxo-4H-quinolizine-1-carbonitrile

CAS No.: 188816-65-1

Cat. No.: VC5398184

Molecular Formula: C10H7N3O

Molecular Weight: 185.186

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 188816-65-1 |

|---|---|

| Molecular Formula | C10H7N3O |

| Molecular Weight | 185.186 |

| IUPAC Name | 3-amino-4-oxoquinolizine-1-carbonitrile |

| Standard InChI | InChI=1S/C10H7N3O/c11-6-7-5-8(12)10(14)13-4-2-1-3-9(7)13/h1-5H,12H2 |

| Standard InChI Key | OTARWGBLVIOEMZ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C(C(=O)N2C=C1)N)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-amino-4-oxoquinolizine-1-carbonitrile, reflects its bicyclic structure comprising a fused pyridine and pyrrolidine ring system. Key features include:

-

Amino group (-NH): Positioned at C3, this group enhances hydrogen-bonding potential.

-

Ketone (=O): At C4, contributing to electrophilic reactivity.

-

Cyano group (-CN): At C1, introducing electron-withdrawing characteristics.

The SMILES notation (C1=CC2=C(C=C(C(=O)N2C=C1)N)C#N) and InChIKey (OTARWGBLVIOEMZ-UHFFFAOYSA-N) provide unambiguous structural identifiers . X-ray crystallography of analogous compounds (e.g., 2-benzoyl-4-oxo-4H-quinolizine-1-carbonitrile) confirms planarity in the bicyclic core, with bond lengths consistent with conjugated π-systems .

Physicochemical Profile

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 185.186 g/mol | |

| Solubility | Not experimentally determined | |

| LogP | 1.33 (Predicted) | |

| Topological Polar Surface Area | 71.29 Ų |

The compound’s low solubility in aqueous media poses formulation challenges, while its moderate LogP suggests balanced lipophilicity for membrane permeability .

Synthesis and Derivatization Strategies

Cyclocondensation Approaches

A primary route involves cyclocondensation between 2-(pyridin-2-yl)acetonitrile and methyl (2Z)-2-benzamido-3-(dimethylamino)prop-2-enoate. This one-pot reaction eliminates methanol and dimethylamine, yielding N-(1-cyano-4-oxo-4H-quinolizin-3-yl)benzamide as an intermediate . Subsequent acidic hydrolysis removes the benzoyl protecting group, affording the free amine .

Key Reaction Steps:

-

Cyclocondensation:

-

Hydrolysis:

Diazotization and Functionalization

The free amine undergoes diazotization with NaNO and HBF, forming a diazonium tetrafluoroborate salt. This intermediate enables regioselective azo coupling or nucleophilic substitution, expanding access to derivatives like 3-arylazo-4-oxoquinolizines .

Challenges and Future Directions

Synthetic Limitations

-

Low Yields: Multi-step syntheses (e.g., cyclocondensation → hydrolysis → diazotization) often yield <70% .

-

Scalability: Gram-scale production remains unoptimized due to intermediate instability .

Biological Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume